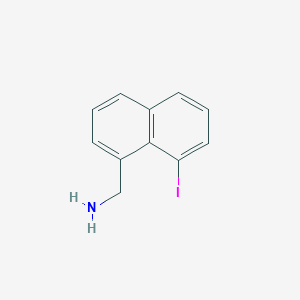

1-(Aminomethyl)-8-iodonaphthalene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10IN |

|---|---|

Molecular Weight |

283.11 g/mol |

IUPAC Name |

(8-iodonaphthalen-1-yl)methanamine |

InChI |

InChI=1S/C11H10IN/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-6H,7,13H2 |

InChI Key |

XCBQSASHBVWKBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)CN)C(=CC=C2)I |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 1-(Aminomethyl)-8-iodonaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route and detailed characterization methods for the novel compound 1-(Aminomethyl)-8-iodonaphthalene. Due to the limited availability of direct literature on this specific molecule, this guide outlines a robust, proposed synthesis based on well-established chemical transformations and provides expected characterization data based on analogous compounds. This document is intended to serve as a foundational resource for researchers interested in the synthesis and application of peri-disubstituted naphthalene derivatives.

Introduction

1,8-disubstituted naphthalenes are a class of compounds with unique steric and electronic properties owing to the close proximity of the substituents at the peri positions. This structural feature can enforce specific conformations and facilitate intramolecular interactions, making them valuable scaffolds in medicinal chemistry, materials science, and catalysis. This compound, in particular, combines a nucleophilic aminomethyl group and a versatile iodo-substituent, which can be readily functionalized through various cross-coupling reactions. This makes it an attractive building block for the synthesis of more complex molecules with potential applications in drug discovery and as molecular probes.

This guide details a proposed two-step synthesis starting from readily available precursors, followed by a comprehensive characterization plan to confirm the structure and purity of the final product.

Proposed Synthesis Pathway

The proposed synthesis of this compound involves two key steps: the synthesis of an intermediate, 8-iodonaphthalene-1-carbonitrile, followed by its reduction to the target primary amine.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Synthesis of 8-Iodonaphthalene-1-carbonitrile

This procedure is adapted from a known method for the synthesis of 8-halonaphthalene-1-carbonitriles.[1]

Materials:

-

Sodium Iodide (NaI)

-

Acetonitrile (MeCN)

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of 1H-Naphtho[1,8-de][2][3][4]triazine in acetonitrile, add sodium iodide.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 8-iodonaphthalene-1-carbonitrile as a solid.

Synthesis of this compound

This is a general procedure for the reduction of a nitrile to a primary amine using lithium aluminum hydride (LiAlH₄).

Materials:

-

8-Iodonaphthalene-1-carbonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a similar quenching agent

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 8-iodonaphthalene-1-carbonitrile in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. (Caution: This is a highly exothermic process that generates hydrogen gas).

-

Alternatively, a safer workup involves the careful addition of sodium sulfate decahydrate until the gray precipitate turns white and the evolution of gas ceases.

-

Filter the resulting precipitate and wash it thoroughly with THF or dichloromethane.

-

Combine the filtrate and washings, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Caption: Analytical methods for the characterization of the final product.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₁₁H₁₀IN |

| Molecular Weight | 283.11 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF) |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on its structure and data from analogous compounds.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | d | 1H | Aromatic H |

| ~ 7.6 - 7.8 | d | 1H | Aromatic H |

| ~ 7.1 - 7.5 | m | 4H | Aromatic H |

| ~ 4.0 - 4.2 | s | 2H | -CH₂-NH₂ |

| ~ 1.5 - 2.5 | br s | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 - 145 | Aromatic C-NH₂ |

| ~ 135 - 140 | Aromatic C |

| ~ 125 - 135 | Aromatic CH |

| ~ 90 - 95 | Aromatic C-I |

| ~ 45 - 50 | -CH₂-NH₂ |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 - 3400 | Medium | N-H stretch (primary amine) |

| ~ 3050 - 3100 | Medium | Aromatic C-H stretch |

| ~ 2850 - 2950 | Medium | Aliphatic C-H stretch |

| ~ 1580 - 1620 | Strong | N-H bend (scissoring) |

| ~ 1450 - 1500 | Strong | Aromatic C=C stretch |

| ~ 750 - 850 | Strong | Aromatic C-H bend |

| ~ 500 - 600 | Medium | C-I stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Assignment |

| ~ 283 | [M]⁺ (Molecular ion) |

| ~ 268 | [M-NH₂]⁺ |

| ~ 156 | [M-I]⁺ |

| ~ 127 | [I]⁺ |

Safety Considerations

-

8-Iodonaphthalene-1-carbonitrile: Handle with care. Avoid inhalation, ingestion, and skin contact. Use in a well-ventilated fume hood.

-

Lithium aluminum hydride (LiAlH₄): Highly reactive and pyrophoric. Reacts violently with water. Handle under an inert atmosphere. All glassware must be thoroughly dried before use.

-

This compound: The toxicological properties have not been fully investigated. Assume it is harmful and handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and characterization of this compound. The proposed synthetic route is based on reliable and well-documented chemical transformations. The comprehensive characterization plan will ensure the unambiguous identification and purity assessment of the final compound. This document serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling them to access this versatile chemical building block for further research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthetic and structural studies of 1,8-chalcogen naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 1,8-di(1-adamantyl)naphthalenes as single enantiomers stable at ambient temperatures - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Unveiling the Spectral Profile of 1-(Aminomethyl)-8-iodonaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectral characteristics, specifically the absorption and emission properties, of 1-(Aminomethyl)-8-iodonaphthalene. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document extrapolates its photophysical behavior from the well-documented properties of structurally related naphthalene derivatives. We delve into the influence of the aminomethyl and iodo substituents at the peri-positions of the naphthalene core and provide standardized experimental protocols for the empirical determination of its spectral profile. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and application of novel naphthalene-based fluorescent probes and therapeutic agents.

Introduction to Naphthalene Derivatives and their Photophysical Properties

Naphthalene and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant interest in the fields of materials science, chemical sensing, and drug development due to their inherent fluorescence.[1][2] The rigid, planar structure and extended π-electron system of the naphthalene core give rise to high quantum yields and excellent photostability.[1][2]

The spectral properties of naphthalene derivatives, including their absorption and emission maxima, Stokes shift, and quantum yield, are highly sensitive to the nature and position of substituents on the naphthalene ring.[3] Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly modulate the intramolecular charge transfer (ICT) characteristics of the molecule upon photoexcitation, leading to tunable fluorescence properties.[1] This makes them ideal candidates for the design of fluorescent probes that respond to changes in their local environment.

Predicted Spectral Characteristics of this compound

The peri-substitution is expected to induce significant steric strain, forcing the substituents out of the plane of the naphthalene ring. This can influence the extent of electronic communication between the substituents and the aromatic system.

Insights from Related Compounds

To build a hypothetical spectral profile, we can analyze the data from 1-aminonaphthalene and 1-iodonaphthalene. 1-Aminonaphthalene exhibits a notable red-shift in its absorption and emission spectra compared to unsubstituted naphthalene, which is attributed to the electron-donating nature of the amino group.[4]

| Compound | Absorption Max (λ_abs) | Emission Max (λ_em) | Solvent | Reference |

| Naphthalene | 275 nm | 321 nm | Cyclohexane | |

| 1-Naphthylamine | 316 nm | 434 nm | Not Specified | [5] |

| 1-Iodonaphthalene | UV-Vis absorption properties noted, but specific maxima not provided in the search results. | Luminescence properties mentioned, but specific emission maxima not provided in the search results. | Not Specified | [6][7] |

Table 1: Spectral Properties of Naphthalene and Related 1-Substituted Derivatives.

Based on this, the aminomethyl group in this compound is expected to be the primary driver of its fluorescent properties, likely resulting in absorption and emission at longer wavelengths compared to naphthalene. The iodine atom, being a heavy atom, may introduce spin-orbit coupling, which could potentially quench the fluorescence to some extent or promote intersystem crossing to the triplet state.

Experimental Protocols for Spectral Characterization

To empirically determine the spectral characteristics of this compound, the following standard protocols for UV-Visible absorption and fluorescence spectroscopy are recommended.

Materials and Instrumentation

-

Solvent: Spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile). The choice of solvent can influence the spectral properties due to solvatochromic effects.

-

Instrumentation:

-

A dual-beam UV-Visible spectrophotometer for absorption measurements.

-

A spectrofluorometer equipped with a xenon arc lamp and photomultiplier tube (PMT) detector for fluorescence measurements.

-

-

Cuvettes: 1 cm path length quartz cuvettes.

Sample Preparation

-

Prepare a stock solution of this compound in the chosen spectroscopic grade solvent at a concentration of approximately 1 mM.

-

From the stock solution, prepare a series of dilutions to a final concentration range suitable for spectroscopic analysis (typically in the micromolar range, ensuring absorbance values are below 0.1 to avoid inner filter effects in fluorescence measurements).

Absorption Spectroscopy

-

Record the absorption spectrum of the solvent to be used as a baseline.

-

Record the absorption spectrum of the sample solution from approximately 200 nm to 500 nm.

-

The wavelength of maximum absorbance (λ_abs) should be identified from the resulting spectrum.

Fluorescence Spectroscopy

-

Excitation Spectrum:

-

Set the emission monochromator to the expected emission maximum (a preliminary scan can help identify this).

-

Scan the excitation monochromator over a range of wavelengths (e.g., 250 nm to 450 nm) to determine the wavelength(s) that result in the highest fluorescence intensity. The peak of this spectrum should correspond to the absorption maximum.

-

-

Emission Spectrum:

-

Set the excitation monochromator to the determined λ_abs.

-

Scan the emission monochromator from a wavelength slightly longer than the excitation wavelength to the near-infrared region (e.g., 350 nm to 700 nm).

-

The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λ_em).

-

Visualization of Experimental Workflow and Conceptual Framework

To provide a clearer understanding of the processes involved in characterizing a novel naphthalene derivative and the factors influencing its spectral properties, the following diagrams are provided.

Conclusion

While direct experimental data for this compound remains elusive, a systematic analysis of related compounds provides a strong basis for predicting its spectral behavior. It is anticipated that this compound will exhibit fluorescence with absorption and emission maxima red-shifted from unsubstituted naphthalene, primarily influenced by the aminomethyl group. The presence of the iodo group at a peri-position may introduce complexities such as fluorescence quenching. The experimental protocols outlined in this guide provide a clear pathway for the empirical validation of these predictions. Further research into the synthesis and characterization of this compound is warranted to fully elucidate its photophysical properties and explore its potential applications in various scientific and therapeutic domains.

References

- 1. Peri-Substituted Acyl Pyrrolyl Naphthalenes: Synthesis, Reactions and Photophysical Properties [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Spectrum [1-Naphthylamine] | AAT Bioquest [aatbio.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 1-Iodonaphthalene | C10H7I | CID 7004 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Photophysical Properties of 1-(Aminomethyl)-8-iodonaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated quantum yield and fluorescence lifetime of 1-(Aminomethyl)-8-iodonaphthalene. Due to the absence of specific published data for this compound, this document establishes a theoretical framework based on the known photophysical properties of structurally similar naphthalene derivatives. It further details the experimental protocols necessary for the empirical determination of these key fluorescence parameters.

Introduction

This compound is a bifunctional molecule featuring a naphthalene core substituted with an aminomethyl group and an iodine atom at the 1 and 8 positions, respectively. Naphthalene derivatives are of significant interest in drug development and cellular imaging due to their intrinsic fluorescence and sensitivity to the molecular environment.[1][2] The specific substitution pattern of this compound suggests its potential as a fluorescent probe or a building block in more complex molecular systems. Understanding its quantum yield and fluorescence lifetime is crucial for these applications.

Theoretical Photophysical Properties

The fluorescence characteristics of this compound are primarily governed by the naphthalene aromatic system, with significant modulation by the aminomethyl and iodo substituents.

-

The Naphthalene Fluorophore: The core naphthalene structure is known to be fluorescent, although with a relatively modest quantum yield.[1]

-

Influence of the Aminomethyl Group: The electron-donating aminomethyl group is expected to cause a red-shift in the absorption and emission spectra and potentially increase the fluorescence quantum yield compared to unsubstituted naphthalene.

-

The Heavy Atom Effect of Iodine: The presence of the iodine atom at the 8-position is predicted to have a profound impact on the photophysical properties due to the "heavy atom effect."[3][4] This effect enhances spin-orbit coupling, which facilitates intersystem crossing from the singlet excited state (S₁) to the triplet excited state (T₁). Consequently, this is expected to significantly decrease the fluorescence quantum yield and shorten the fluorescence lifetime by promoting non-radiative decay pathways, including phosphorescence.[3]

Given these competing influences, this compound is anticipated to be a weak to moderately fluorescent compound with a relatively short fluorescence lifetime.

Quantitative Data for Analogous Compounds

To provide a reasonable estimation of the expected photophysical parameters for this compound, the following table summarizes the quantum yield and fluorescence lifetime of structurally related naphthalene derivatives.

| Compound | Solvent | Quantum Yield (Φ) | Fluorescence Lifetime (τ) |

| Naphthalene | Cyclohexane | 0.23 | 96 ns |

| 1-Aminonaphthalene | Various | ~0.46 | ~9 ns |

| 1,8-Diaminonaphthalene | Various | Data not readily available | Data not readily available |

| Ester- and amidoamine-functionalized 1,8-naphthalimides | Various | 0.23 - 0.46 | ~9 ns[5] |

| 4-Amino-substituted 1,8-naphthalimides | Various | Solvatochromic | Varied, sensitive to polarity and viscosity[6] |

Note: The data for 1,8-disubstituted naphthalenes is sparse, and the values for naphthalimides are included to provide context for highly fluorescent derivatives.

Experimental Protocols

Precise determination of the quantum yield and fluorescence lifetime of this compound requires empirical measurements. The following are detailed methodologies for these key experiments.

4.1. Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method, comparing the fluorescence of the sample to a well-characterized standard, is a common and reliable approach.[7][8]

Materials and Equipment:

-

Fluorometer with an excitation and emission monochromator

-

UV-Vis spectrophotometer

-

10 mm path length quartz cuvettes

-

This compound (sample)

-

Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

-

Spectroscopic grade solvent

Procedure:

-

Preparation of Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[7]

-

Absorption Spectra: Record the absorption spectra of all solutions using the UV-Vis spectrophotometer.

-

Fluorescence Spectra: Record the fluorescence emission spectra of all solutions using the fluorometer. The excitation wavelength should be the same for both the sample and the standard.

-

Data Analysis:

-

Integrate the area under the emission spectra for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

The quantum yield of the sample (Φₓ) can be calculated using the following equation: Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²) Where:

-

Φₛₜ is the quantum yield of the standard.

-

Gradₓ and Gradₛₜ are the gradients of the plots for the sample and standard, respectively.

-

ηₓ and ηₛₜ are the refractive indices of the sample and standard solutions (assumed to be the same if the same solvent is used).[7]

-

-

4.2. Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for determining fluorescence lifetimes.[9][10][11]

Materials and Equipment:

-

TCSPC system, including:

-

Pulsed light source (e.g., picosecond laser diode or LED)

-

Sample chamber with a cuvette holder

-

Fast single-photon detector (e.g., photomultiplier tube - PMT)

-

TCSPC electronics (Time-to-Amplitude Converter - TAC, and Multi-Channel Analyzer - MCA)

-

-

Dilute solution of this compound

-

Scattering solution for instrument response function (IRF) measurement (e.g., dilute colloidal silica)

Procedure:

-

Instrument Response Function (IRF) Measurement: Record the IRF by measuring the light scattering from the scattering solution at the excitation wavelength. This represents the time profile of the excitation pulse as measured by the instrument.

-

Sample Measurement: Replace the scattering solution with the sample solution and record the fluorescence decay profile. The time window for data acquisition should be significantly longer than the expected lifetime of the sample.[9]

-

Data Analysis:

-

The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.

-

Use deconvolution software to fit the experimental decay data to an exponential decay model (or multi-exponential if the decay is complex).

-

The fitting procedure will yield the fluorescence lifetime (τ).

-

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the characterization and application of this compound.

Caption: Experimental workflow for the photophysical characterization of a novel fluorophore.

Caption: Jablonski diagram illustrating the heavy atom effect on excited state pathways.

Applications in Drug Development and Research

Naphthalene-based fluorescent probes are valuable tools in various research and development areas:

-

Cellular Imaging: These probes can be used to visualize cellular structures and dynamic processes in living cells.[12][13][14]

-

Drug Delivery: Fluorescently tagged molecules can be tracked to monitor their uptake, distribution, and localization within cells and tissues.

-

High-Throughput Screening: Changes in fluorescence upon binding to a target can be used to screen large libraries of compounds for potential drug candidates.

The specific properties of this compound, once characterized, will determine its suitability for these and other advanced applications.

References

- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chem.uci.edu [chem.uci.edu]

- 8. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 9. Calibration approaches for fluorescence lifetime applications using time-domain measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Time-resolved fluorescence measurements [bio-protocol.org]

- 11. Time-resolved Fluorescence | PicoQuant [picoquant.com]

- 12. youtube.com [youtube.com]

- 13. Live cell imaging probes - more about fluorescent probes [lubio.ch]

- 14. stainsfile.com [stainsfile.com]

Navigating Preclinical Development: A Technical Guide to the Solubility and Stability of 1-(Aminomethyl)-8-iodonaphthalene in Biological Buffers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a novel chemical entity from discovery to a viable drug candidate is fraught with challenges, paramount among them being the physicochemical properties that govern its behavior in biological systems. This technical guide provides a comprehensive framework for evaluating the aqueous solubility and stability of 1-(Aminomethyl)-8-iodonaphthalene, a naphthalene-based compound with potential therapeutic applications. Given the general tendency of naphthalene derivatives to exhibit poor water solubility, a thorough understanding and empirical determination of these characteristics are critical for formulation development, pharmacokinetic profiling, and ultimately, clinical success. This document outlines detailed experimental protocols for solubility and stability assessment in commonly used biological buffers, methods for data analysis and presentation, and a discussion of the potential challenges and strategies for formulation enhancement.

Introduction

This compound is a synthetic small molecule characterized by a naphthalene scaffold, an aminomethyl group at the 1-position, and an iodine atom at the 8-position. While the specific biological targets and therapeutic indications of this compound are proprietary to the developing entity, its structural motifs suggest potential interactions with a variety of biological macromolecules. The naphthalene core is a common feature in many pharmacologically active agents, but it also confers a high degree of lipophilicity, which can lead to poor aqueous solubility. The presence of the ionizable aminomethyl group may enhance solubility at acidic pH, but the overall physicochemical profile is expected to be complex.

A comprehensive understanding of the solubility and stability of this compound in physiologically relevant media is a non-negotiable prerequisite for its advancement through the drug development pipeline. Poor solubility can lead to low and erratic absorption, suboptimal in vivo exposure, and an increased risk of formulation-related challenges. Furthermore, instability in biological buffers can result in the formation of degradation products with altered efficacy or potential toxicity.

This guide provides a systematic approach to characterizing the solubility and stability of this compound, enabling researchers to generate the robust data necessary for informed decision-making in preclinical development.

Solubility Assessment

The solubility of a drug candidate is a critical determinant of its oral bioavailability and suitability for various dosage forms. Both kinetic and thermodynamic solubility assays are recommended to gain a comprehensive understanding of the dissolution behavior of this compound.

Experimental Protocols

This method determines the equilibrium solubility of a compound, representing the true maximum concentration that can be achieved in a given solvent.

Materials:

-

This compound (solid)

-

Biological Buffers (see Table 1)

-

HPLC-grade water, acetonitrile, and methanol

-

Formic acid or trifluoroacetic acid (for HPLC mobile phase)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with UV detector

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) for creating a standard curve.

-

Add an excess amount of solid this compound to vials containing each of the selected biological buffers.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

-

Equilibrate the samples for 24-48 hours to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with an appropriate mobile phase and analyze by a validated HPLC-UV method to determine the concentration of the dissolved compound.

-

The concentration is determined by comparing the peak area to a standard curve generated from the stock solution.

This assay measures the concentration of a compound that remains in solution after being introduced from a concentrated DMSO stock into an aqueous buffer. It is a measure of how readily a compound precipitates from a supersaturated solution.

Materials:

-

This compound (10 mM stock solution in DMSO)

-

Biological Buffers (see Table 1)

-

96-well plates

-

Automated liquid handler (optional)

-

Plate reader with turbidity or nephelometry capabilities or HPLC-UV system

Procedure:

-

Dispense the selected biological buffers into the wells of a 96-well plate.

-

Add a small volume of the 10 mM DMSO stock solution of this compound to each well to achieve a range of final concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubate the plate at room temperature for a defined period (e.g., 2 hours).

-

Measure the turbidity or light scattering in each well using a plate reader. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

-

Alternatively, the concentration in the supernatant after centrifugation can be determined by HPLC-UV.

Data Presentation

The solubility data should be presented in a clear and concise tabular format to facilitate comparison across different buffer conditions.

Table 1: Solubility of this compound in Common Biological Buffers

| Buffer System | pH | Temperature (°C) | Thermodynamic Solubility (µg/mL) | Kinetic Solubility (µM) |

| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | [Insert experimental value] | [Insert experimental value] |

| Phosphate-Buffered Saline (PBS) | 7.4 | 37 | [Insert experimental value] | [Insert experimental value] |

| Tris-HCl | 7.4 | 25 | [Insert experimental value] | [Insert experimental value] |

| Tris-HCl | 8.0 | 25 | [Insert experimental value] | [Insert experimental value] |

| Citrate Buffer | 5.0 | 25 | [Insert experimental value] | [Insert experimental value] |

| Simulated Gastric Fluid (SGF) | 1.2 | 37 | [Insert experimental value] | [Insert experimental value] |

| Simulated Intestinal Fluid (SIF) | 6.8 | 37 | [Insert experimental value] | [Insert experimental value] |

Visualization of Experimental Workflow

Caption: Workflow for Thermodynamic and Kinetic Solubility Assays.

Stability Assessment

Evaluating the stability of this compound in biological buffers under various stress conditions is crucial to identify potential degradation pathways and to establish appropriate storage and handling procedures. Forced degradation studies are employed to accelerate the degradation process.

Experimental Protocol: Forced Degradation Studies

Materials:

-

This compound (stock solution of known concentration)

-

Biological Buffers (e.g., PBS pH 7.4, acidic and basic buffers)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

UV light source (photostability chamber)

-

Oven

-

HPLC system with UV or Mass Spectrometry (MS) detector

Procedure:

-

Solution Preparation: Prepare solutions of this compound in the selected buffers at a known concentration (e.g., 100 µg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Add HCl to the solution to achieve a final concentration of 0.1 M. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Add NaOH to the solution to achieve a final concentration of 0.1 M. Incubate at room temperature or a slightly elevated temperature for a defined period.

-

Oxidative Degradation: Add H₂O₂ to the solution (e.g., 3% v/v). Incubate at room temperature.

-

Thermal Degradation: Store the solution at an elevated temperature (e.g., 60°C) in the dark.

-

Photostability: Expose the solution to a controlled UV light source according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis: Analyze the samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products). Quantify the remaining parent compound and any major degradation products. An HPLC-MS system is highly recommended for the identification of degradation products.

Data Presentation

The results of the stability studies should be tabulated to show the percentage of the parent compound remaining over time under different stress conditions.

Table 2: Stability of this compound under Forced Degradation Conditions

| Stress Condition | Buffer | Time (hours) | % Parent Compound Remaining | Major Degradation Products (if identified) |

| Acid Hydrolysis (0.1 M HCl, 60°C) | Water | 0 | 100 | - |

| 8 | [Insert value] | [Insert structure/m/z] | ||

| 24 | [Insert value] | [Insert structure/m/z] | ||

| Base Hydrolysis (0.1 M NaOH, 25°C) | Water | 0 | 100 | - |

| 8 | [Insert value] | [Insert structure/m/z] | ||

| 24 | [Insert value] | [Insert structure/m/z] | ||

| Oxidation (3% H₂O₂, 25°C) | PBS pH 7.4 | 0 | 100 | - |

| 8 | [Insert value] | [Insert structure/m/z] | ||

| 24 | [Insert value] | [Insert structure/m/z] | ||

| Thermal Degradation (60°C) | PBS pH 7.4 | 0 | 100 | - |

| 24 | [Insert value] | [Insert structure/m/z] | ||

| 72 | [Insert value] | [Insert structure/m/z] | ||

| Photostability (ICH Q1B) | PBS pH 7.4 | 0 | 100 | - |

| [Exposure time] | [Insert value] | [Insert structure/m/z] |

Visualization of Stability Testing Workflow

Caption: Workflow for Forced Degradation Stability Studies.

Signaling Pathways and Biological Interactions

No public domain information is currently available on the specific signaling pathways modulated by this compound. The following diagram represents a hypothetical workflow for elucidating such pathways, a critical step in understanding its mechanism of action and potential off-target effects.

Caption: A general workflow for identifying and validating the signaling pathway of a novel compound.

Discussion and Future Directions

The experimental framework outlined in this guide will generate essential data on the solubility and stability of this compound. Should the compound exhibit poor solubility, several formulation strategies can be explored, including the use of co-solvents, surfactants, cyclodextrins, or amorphous solid dispersions. The stability data will inform the selection of appropriate excipients and packaging to minimize degradation and ensure a safe and effective drug product.

The aminomethyl group is expected to be a primary site of ionization, and its pKa should be determined experimentally to better predict pH-dependent solubility. The iodo-substituent may be susceptible to deiodination under certain conditions, a potential degradation pathway that should be monitored closely during stability studies.

Chemical structure and properties of 1-(Aminomethyl)-8-iodonaphthalene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 1-(Aminomethyl)-8-iodonaphthalene is limited in publicly available literature. This guide is a compilation of information on closely related compounds and established synthetic methodologies to provide a comprehensive technical overview. The experimental protocols and data presented are predictive and based on analogous chemical structures.

Introduction

This compound is a substituted naphthalene derivative of significant interest in medicinal chemistry and materials science. The unique 1,8-disubstitution pattern on the naphthalene core introduces steric and electronic properties that can be exploited for the design of novel pharmaceutical agents and functional materials. The presence of a reactive aminomethyl group and an iodine atom provides versatile handles for further chemical modifications, making it a valuable scaffold for creating diverse molecular architectures. Naphthalene derivatives, in general, are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound features a naphthalene ring system with an aminomethyl (-CH₂NH₂) group at the C1 position and an iodine atom at the C8 position. This peri-substitution leads to significant intramolecular interactions that influence the molecule's conformation and reactivity.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₀IN |

| Molecular Weight | 299.11 g/mol |

| Appearance | Off-white to light yellow solid (predicted) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. Limited solubility in water is expected. |

| pKa (of the amine) | ~9-10 (estimated) |

| LogP | ~3.5 (estimated) |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Chemical Shifts/Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.8-8.2 (m, 2H, Ar-H), δ 7.2-7.6 (m, 4H, Ar-H), δ 4.2 (s, 2H, -CH₂-), δ 1.5 (br s, 2H, -NH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 140-145 (Ar-C), δ 130-138 (Ar-C), δ 122-128 (Ar-C), δ 95-100 (Ar-C-I), δ 45-50 (-CH₂-) |

| Mass Spectrometry (EI) | m/z 299 [M]⁺, 282 [M-NH₃]⁺, 172 [M-I]⁺, 127 [Naphthalene]⁺ |

Synthesis

A plausible synthetic route to this compound could start from commercially available 1,8-diaminonaphthalene. The synthesis would involve a Sandmeyer reaction to introduce the iodine atom, followed by a series of steps to convert one of the amino groups into an aminomethyl group. An alternative approach could involve the Gabriel synthesis from a corresponding halo-methyl derivative.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 1-Amino-8-iodonaphthalene (from 1,8-Diaminonaphthalene)

-

Diazotization: Dissolve 1,8-diaminonaphthalene (1 eq.) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Add a solution of sodium nitrite (1.1 eq.) in water dropwise while maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

Iodination: In a separate flask, dissolve potassium iodide (3 eq.) in water.

-

Slowly add the diazonium salt solution to the potassium iodide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat at 60 °C for 1 hour.

-

Cool the mixture and extract the product with dichloromethane.

-

Wash the organic layer with sodium thiosulfate solution and brine, then dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to yield 1-amino-8-iodonaphthalene.

Protocol 2: Synthesis of this compound (via Gabriel Synthesis)

This protocol assumes the successful synthesis of 1-(bromomethyl)-8-iodonaphthalene, which is a necessary intermediate.

-

Phthalimide Alkylation: To a solution of 1-(bromomethyl)-8-iodonaphthalene (1 eq.) in anhydrous DMF, add potassium phthalimide (1.2 eq.).

-

Heat the reaction mixture at 80-90 °C for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture into ice-water and collect the precipitated solid by filtration.

-

Wash the solid with water and ethanol to obtain crude 1-(phthalimidomethyl)-8-iodonaphthalene.

-

Hydrazinolysis: Suspend the crude phthalimide derivative in ethanol.

-

Add hydrazine hydrate (4 eq.) and reflux the mixture for 4 hours.

-

Cool the reaction mixture, and filter off the phthalhydrazide byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dilute hydrochloric acid and wash with ether to remove any non-basic impurities.

-

Basify the aqueous layer with a sodium hydroxide solution and extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield this compound. Further purification can be achieved by recrystallization or column chromatography.

Potential Applications in Drug Development

The unique structural features of this compound make it an attractive scaffold for the development of new therapeutic agents.

Logical Workflow for Drug Discovery

Caption: A logical workflow for the development of new drugs.

-

Scaffold for Combinatorial Chemistry: The primary amine can be readily acylated or sulfonated to generate a library of amide and sulfonamide derivatives. The iodine atom can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce diverse substituents at the C8 position.

-

Bioisosteric Replacement: The naphthalene scaffold can serve as a bioisostere for other aromatic systems in known drug molecules, potentially leading to improved pharmacological profiles.

-

Probes for Biological Systems: The inherent fluorescence of the naphthalene core, which can be modulated by the substituents, makes this compound a candidate for the development of fluorescent probes for biological imaging and assays.

Safety and Handling

Detailed toxicity data for this compound is not available. However, based on related compounds, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Iodinated organic compounds can be lachrymatory and may cause skin and respiratory irritation.

Conclusion

While this compound is not yet a well-characterized compound, its structure suggests significant potential as a versatile building block in medicinal chemistry and materials science. The synthetic routes and potential applications outlined in this guide provide a foundation for researchers interested in exploring the properties and utility of this and related 1,8-disubstituted naphthalene derivatives. Further research is warranted to fully elucidate its chemical and biological properties.

The Naphthalene Scaffold: A Versatile Platform for Fluorescent Probe Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Naphthalene, a simple bicyclic aromatic hydrocarbon, has emerged as a powerful and versatile scaffold in the design and synthesis of fluorescent probes. Its inherent photophysical properties, including strong fluorescence, excellent photostability, and a large π-electron conjugated system, make it an ideal fluorophore for the development of sensitive and selective sensors for a wide range of analytes.[1][2] This technical guide provides a comprehensive overview of the derivatization of naphthalene for its use as a fluorescent probe, detailing synthesis strategies, photophysical properties, and applications in the detection of various chemical and biological species.

Core Principles of Naphthalene-Based Fluorescent Probes

The utility of naphthalene derivatives as fluorescent probes lies in their ability to be chemically modified to incorporate specific recognition moieties for target analytes.[3] The interaction between the probe and the analyte induces a change in the photophysical properties of the naphthalene fluorophore, leading to a detectable signal. The most common signaling mechanisms include:

-

Photoinduced Electron Transfer (PET): In the "off-on" PET-based probes, the fluorescence of the naphthalene core is initially quenched by an electron-rich recognition unit. Upon binding to the analyte, the electron transfer process is inhibited, leading to a significant enhancement in fluorescence intensity.[4][5]

-

Chelation-Enhanced Fluorescence (CHEF): This mechanism is often observed in probes for metal ions. The binding of a metal ion to a chelating unit rigidifies the probe's structure, restricting non-radiative decay pathways and resulting in a significant increase in fluorescence quantum yield.[6]

-

Intramolecular Charge Transfer (ICT): In ICT-based probes, the excitation of the fluorophore leads to a charge separation between an electron-donating and an electron-accepting part of the molecule. The binding of an analyte can modulate this charge transfer process, causing a shift in the emission wavelength.

-

Fluorescence Resonance Energy Transfer (FRET): FRET-based probes consist of a donor-acceptor pair. Analyte binding can alter the distance or orientation between the donor (often a naphthalene derivative) and the acceptor, leading to a change in the FRET efficiency and a ratiometric fluorescent signal.[3]

Derivatization Strategies for Naphthalene Probes

The versatility of naphthalene as a fluorescent probe stems from the ease with which its aromatic core can be functionalized. Common starting materials for the synthesis of naphthalene-based probes include naphthaldehyde, naphthalic anhydride, and various hydroxylated or aminated naphthalene derivatives.

A prevalent strategy involves the synthesis of Schiff bases through the condensation of a naphthaldehyde derivative with a molecule containing a primary amine.[5][6] This approach allows for the straightforward introduction of a wide variety of recognition units. For instance, the reaction of 2-hydroxy-1-naphthaldehyde with different amines has been used to create probes for metal ions like Al³⁺, Mg²⁺, and Zn²⁺.[4][5][6]

Another common approach is the derivatization of 1,8-naphthalic anhydride. The imide nitrogen can be readily functionalized with various substituents to introduce the desired recognition elements.[7][8] This strategy has been successfully employed to develop probes for Cu²⁺ and other transition metals.[7][8]

The following diagram illustrates a general workflow for the synthesis and characterization of a naphthalene-based fluorescent probe.

Quantitative Data of Representative Naphthalene-Based Fluorescent Probes

The following tables summarize the key photophysical and sensing properties of several reported naphthalene-based fluorescent probes for different analytes.

Table 1: Naphthalene-Based Probes for Metal Ion Detection

| Probe Name/Structure | Analyte | Excitation (nm) | Emission (nm) | Detection Limit | Association Constant (Kₐ) | Reference |

| 1-(1H-benzo[d]imidazol-2-yl)naphthalen-2-ol | Al³⁺ | - | - | - | - | [4] |

| Naphthalene Schiff-base P | Al³⁺ | 425 | 475 | - | - | [5] |

| Naphthalene Schiff-base P | Mg²⁺ | 425 | 475 | - | - | [5] |

| PLB3 | Zn²⁺ | - | - | 0.33 µM | 5.14 × 10⁷ M⁻¹ | [6] |

| Probe L | Cu²⁺ | 465 | 575 | 1.8 µM | 7.8 × 10⁵ M⁻¹ | [7][9] |

| F6 | Al³⁺ | 343 | - | 8.73 × 10⁻⁸ M | 1.598 × 10⁵ M⁻¹ | [10] |

Table 2: Naphthalene-Based Probes for Other Analytes

| Probe Name/Structure | Analyte | Excitation (nm) | Emission (nm) | Detection Limit | Other Key Data | Reference |

| MNDA | GSH | 900 (two-photon) | - | - | Used for sepsis diagnosis | [11] |

| 4-(2-(6-hydroxynaphthalen-2-yl)vinyl)-1-methylpyridin-1-ium | pH | - | - | - | pKₐ = 8.85 ± 0.04 | [12] |

| BTDAN-COX-2 | Cyclooxygenase-2 | - | - | - | Two-photon probe | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and characterization of naphthalene-based fluorescent probes.

Protocol 1: General Synthesis of a Naphthalene Schiff Base Probe

-

Dissolution: Dissolve 1.0 mmol of a 2-hydroxy-1-naphthaldehyde derivative in 30 mL of ethanol in a round-bottom flask.

-

Addition of Amine: To the stirred solution, add 1.0 mmol of the desired amine-containing recognition moiety.

-

Reaction: Reflux the reaction mixture for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) to yield the pure Schiff base probe.[5][6]

Protocol 2: Fluorescence Titration for Analyte Sensing

-

Stock Solutions: Prepare a stock solution of the naphthalene probe (e.g., 1 mM in DMSO) and a stock solution of the analyte (e.g., 10 mM in a suitable solvent).

-

Working Solution: Prepare a solution of the probe at a fixed concentration (e.g., 10 µM) in the desired buffer (e.g., HEPES buffer, pH 7.4).

-

Initial Measurement: Record the fluorescence emission spectrum of the probe solution alone.

-

Titration: Add successive aliquots of the analyte stock solution to the probe solution. After each addition, gently mix and allow the solution to equilibrate before recording the fluorescence emission spectrum.

-

Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration. This titration curve can be used to determine the detection limit and the association constant.[14]

The following diagram illustrates the workflow of a typical fluorescence titration experiment.

Protocol 3: Determination of Stoichiometry using Job's Plot

-

Stock Solutions: Prepare equimolar stock solutions of the naphthalene probe and the analyte.

-

Serial Solutions: Prepare a series of solutions where the total molar concentration of the probe and analyte is kept constant, but the mole fraction of the probe is varied from 0 to 1.

-

Fluorescence Measurement: Measure the fluorescence intensity of each solution at the emission maximum of the complex.

-

Data Analysis: Plot the change in fluorescence intensity (ΔF) against the mole fraction of the probe. The mole fraction at which the maximum ΔF is observed indicates the stoichiometry of the probe-analyte complex.[6][8][15]

Protocol 4: Live Cell Imaging

-

Cell Culture: Culture the cells of interest in a suitable medium in a dish or plate with a glass bottom suitable for microscopy.

-

Probe Loading: Incubate the cells with a solution of the naphthalene probe (e.g., 10 µM in cell culture medium) for a specific period (e.g., 30 minutes) at 37 °C.

-

Washing: Wash the cells with phosphate-buffered saline (PBS) to remove any excess, unbound probe.

-

Analyte Treatment (Optional): If studying the response to an analyte, incubate the cells with a solution of the analyte.

-

Imaging: Acquire fluorescence images of the cells using a fluorescence microscope with the appropriate excitation and emission filters.[16]

Signaling Pathways and Mechanisms

The following diagrams illustrate the fundamental principles of PET and CHEF, two common signaling mechanisms in naphthalene-based fluorescent probes.

Conclusion

The derivatization of naphthalene provides a rich and adaptable platform for the creation of novel fluorescent probes. By carefully selecting the recognition moiety and understanding the underlying signaling mechanisms, researchers can design highly sensitive and selective sensors for a multitude of applications, from environmental monitoring to biomedical diagnostics and drug development. The methodologies and data presented in this guide serve as a foundational resource for scientists and professionals seeking to harness the power of naphthalene-based fluorophores in their research endeavors.

References

- 1. Interaction of a naphthalene based fluorescent probe with Al3+: experimental and computational studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. azonano.com [azonano.com]

- 4. A naphthalene-based Al3+ selective fluorescent sensor for living cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. A naphthalene exciplex based Al3+ selective on-type fluorescent probe for living cells at the physiological pH range: experimental and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. asdlib.org [asdlib.org]

- 7. internationaljournalssrg.org [internationaljournalssrg.org]

- 8. Job plot - Wikipedia [en.wikipedia.org]

- 9. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 10. matsc.ktu.lt [matsc.ktu.lt]

- 11. pubs.acs.org [pubs.acs.org]

- 12. agilent.com [agilent.com]

- 13. rsc.org [rsc.org]

- 14. Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Solvatochromic Effects on 1-(Aminomethyl)-8-iodonaphthalene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solvatochromic effects on the fluorescent probe 1-(Aminomethyl)-8-iodonaphthalene. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from the closely related and structurally similar compound, N,N'-dimethyl-1-aminonaphthalene, to illustrate the anticipated photophysical behavior. This document outlines a plausible synthetic route, detailed experimental protocols for solvatochromic analysis, and presents the expected quantitative data in a structured format.

Introduction to Solvatochromism and Naphthalene-Based Probes

Solvatochromism refers to the change in the color of a chemical substance when the polarity of the solvent in which it is dissolved changes. This phenomenon is particularly prominent in fluorescent molecules, where the absorption and emission spectra can shift significantly with solvent polarity. These shifts are indicative of changes in the electronic ground and excited states of the molecule due to differential solvation.

Naphthalene derivatives are a well-studied class of fluorescent probes. Their rigid, planar structure and extended π-electron system give rise to desirable photophysical properties, including high quantum yields and excellent photostability. The introduction of electron-donating (e.g., amino group) and electron-withdrawing (e.g., iodo group) substituents can create a "push-pull" system, enhancing intramolecular charge transfer (ICT) upon photoexcitation. This ICT character is often associated with pronounced solvatochromic behavior, making these compounds sensitive reporters of their local microenvironment.

Synthesis of this compound

Hypothetical Synthetic Protocol:

-

Starting Material: 1-Amino-8-iodonaphthalene.

-

Reaction: Reductive amination using formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

-

Procedure:

-

Dissolve 1-Amino-8-iodonaphthalene in a suitable solvent (e.g., methanol or acetonitrile).

-

Add an aqueous solution of formaldehyde (e.g., 37 wt. % in H₂O).

-

Slowly add the reducing agent at a controlled temperature (e.g., 0 °C to room temperature).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a suitable reagent (e.g., water or a mild acid).

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel.

-

-

Characterization: Confirm the structure of the final product, this compound, using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocols for Solvatochromic Analysis

The solvatochromic properties of this compound can be investigated using UV-Vis absorption and fluorescence spectroscopy.

Sample Preparation

-

Prepare a stock solution of this compound in a non-polar solvent (e.g., cyclohexane) at a concentration of approximately 1 mM.

-

From the stock solution, prepare dilute solutions (e.g., 10 µM) in a range of solvents with varying polarities (e.g., cyclohexane, toluene, diethyl ether, chloroform, acetone, acetonitrile, ethanol, methanol, and water). Ensure the absorbance of the solutions is below 0.1 at the excitation wavelength to avoid inner filter effects.

Spectroscopic Measurements

-

UV-Vis Absorption Spectroscopy:

-

Record the absorption spectra of the sample solutions using a dual-beam UV-Vis spectrophotometer over a suitable wavelength range (e.g., 250-500 nm).

-

Use the corresponding pure solvent as a reference.

-

Determine the wavelength of maximum absorption (λabs) for each solvent.

-

-

Fluorescence Spectroscopy:

-

Record the fluorescence emission spectra of the sample solutions using a spectrofluorometer.

-

Excite the samples at their respective absorption maxima (λabs).

-

Determine the wavelength of maximum emission (λem) for each solvent.

-

Measure the fluorescence quantum yield (ΦF) relative to a standard of known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Quantitative Data and Analysis

The following tables summarize the expected photophysical data for this compound, based on published data for the structurally similar N,N'-dimethyl-1-aminonaphthalene.[1]

Table 1: Photophysical Properties of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) |

| Cyclohexane | 2.02 | 1.427 | 318 | 390 | 5980 |

| Toluene | 2.38 | 1.497 | 320 | 405 | 6470 |

| Diethyl Ether | 4.34 | 1.353 | 319 | 415 | 7380 |

| Chloroform | 4.81 | 1.446 | 322 | 435 | 8450 |

| Acetone | 20.7 | 1.359 | 321 | 460 | 10200 |

| Acetonitrile | 37.5 | 1.344 | 320 | 475 | 11100 |

| Ethanol | 24.6 | 1.361 | 320 | 480 | 11470 |

| Methanol | 32.7 | 1.329 | 319 | 490 | 12050 |

Lippert-Mataga Analysis

The solvatochromic shift can be analyzed using the Lippert-Mataga equation, which relates the Stokes shift (Δν) to the solvent orientation polarizability (Δf):

Δν = νabs - νem = (2/hc) * ( (μe - μg)² / a³ ) * Δf + constant

where:

-

νabs and νem are the wavenumbers of maximum absorption and emission, respectively.

-

h is Planck's constant.

-

c is the speed of light.

-

μe and μg are the dipole moments in the excited and ground states, respectively.

-

a is the Onsager cavity radius of the solute.

-

Δf is the orientation polarizability, calculated as: Δf = (ε - 1)/(2ε + 1) - (n² - 1)/(2n² + 1).

A linear plot of the Stokes shift (in cm⁻¹) versus the orientation polarizability (Δf) indicates that the solvatochromic effect is primarily due to the change in dipole moment upon excitation and the reorientation of solvent dipoles around the excited-state fluorophore.

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis and solvatochromic analysis of this compound.

Solvatochromic Effect Mechanism

Caption: Energy level diagram illustrating the origin of positive solvatochromism.

Conclusion

This compound is anticipated to exhibit significant positive solvatochromism, characterized by a red-shift in its fluorescence emission spectrum with increasing solvent polarity. This behavior is attributed to an increase in the dipole moment of the molecule upon photoexcitation, leading to greater stabilization of the excited state in polar solvents. The detailed experimental protocols and expected data presented in this guide provide a robust framework for researchers to synthesize and characterize the solvatochromic properties of this and similar naphthalene-based fluorescent probes. Such probes are valuable tools in chemical and biological research for sensing and imaging applications where local polarity is a key parameter.

References

An In-depth Technical Guide to 1-(Aminomethyl)-8-iodonaphthalene (CAS Number 1261655-00-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, potential applications, and available suppliers for the compound 1-(Aminomethyl)-8-iodonaphthalene, identified by CAS number 1261655-00-8. This document is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, drug discovery, and chemical biology. Due to the limited publicly available data on the specific biological activity of this compound, this guide focuses on its chemical characteristics and potential as a research tool, drawing comparisons with structurally related molecules where applicable.

Chemical and Physical Properties

This compound is a substituted naphthalene derivative. The presence of an aminomethyl group and an iodine atom on the naphthalene scaffold suggests its potential as a versatile building block in organic synthesis and medicinal chemistry.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1261655-00-8 | N/A |

| Molecular Formula | C₁₁H₁₀IN | [1] |

| Molecular Weight | 283.11 g/mol | [1] |

| IUPAC Name | (8-iodonaphthalen-1-yl)methanamine | N/A |

| Boiling Point | Data not available | N/A |

| Melting Point | Data not available | N/A |

| Density | Data not available | N/A |

| Solubility | Soluble in organic solvents; low solubility in water. | N/A |

Synthesis and Reactivity

The synthesis of this compound can be conceptualized through a multi-step process likely involving the iodination of a suitable naphthalene precursor followed by the introduction of the aminomethyl group. The reactivity of this compound is dictated by its functional groups. The aromatic iodine atom can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, making it a valuable intermediate for the synthesis of more complex molecules. The primary amine of the aminomethyl group offers a site for derivatization, such as acylation, alkylation, and sulfonylation, to generate a library of analogues for structure-activity relationship (SAR) studies.

Diagram 1: Conceptual Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

Currently, there is a notable absence of published literature detailing the specific biological activities, mechanisms of action, or associated signaling pathways for this compound. However, based on the structural motifs present in the molecule, we can speculate on its potential areas of investigation.

Naphthalene-based compounds are known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties.[2] The aminomethyl group can be crucial for interactions with biological targets, such as enzymes or receptors. Furthermore, iodinated aromatic compounds are utilized in various therapeutic areas and as probes for biochemical studies.

Given the lack of direct evidence, a logical first step for researchers would be to screen this compound against a panel of common drug targets, such as kinases, G-protein coupled receptors (GPCRs), and ion channels. Phenotypic screening in relevant cell-based assays (e.g., cancer cell proliferation, inflammatory cytokine production) could also uncover potential therapeutic applications.

Diagram 2: Hypothetical Target Discovery Workflow

Caption: A workflow for identifying the biological targets of this compound.

Experimental Protocols

As no specific experimental data for this compound has been found, this section provides generalized protocols that could be adapted for its study.

General Cell Viability Assay (MTT Assay)

This protocol can be used to assess the cytotoxic or cytostatic effects of the compound on a cancer cell line.

-

Cell Seeding: Plate cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Kinase Inhibition Assay (Example: Generic Kinase-Glo® Assay)

This protocol can be adapted to screen for inhibitory activity against a specific kinase.

-

Reagent Preparation: Prepare the kinase, substrate, and ATP in the appropriate kinase buffer.

-

Compound Addition: Add 1 µL of this compound at various concentrations to the wells of a 384-well plate.

-

Kinase Reaction: Add 5 µL of the kinase/substrate mixture to each well and incubate for 10 minutes at room temperature. Initiate the reaction by adding 5 µL of ATP solution and incubate for 1 hour at room temperature.

-

Luminescence Detection: Add 10 µL of Kinase-Glo® reagent to each well, mix, and incubate for 10 minutes at room temperature. Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the data to controls (no kinase and no inhibitor) and calculate the percent inhibition to determine the IC₅₀ value.

Suppliers

This compound (CAS 1261655-00-8) is available from several chemical suppliers as a research chemical. Researchers should inquire directly with the suppliers for availability, purity, and pricing.

Table 2: Known Suppliers of this compound

| Supplier | Location |

| Chemenu | N/A |

| EvitaChem | N/A |

| Ambeed | N/A |

| AChemBlock | N/A |

Conclusion and Future Directions

This compound is a chemical entity with potential for further exploration in medicinal chemistry and drug discovery. Its structural features suggest it could serve as a valuable scaffold for the development of novel therapeutic agents. The immediate future for research on this compound should focus on systematic biological screening to identify its molecular targets and elucidate its mechanism of action. The protocols and workflows outlined in this guide provide a starting point for such investigations. As more data becomes available, a more complete understanding of its properties and potential applications will emerge.

References

Theoretical and Computational Insights into 1-(Aminomethyl)-8-iodonaphthalene: A Technical Guide for Drug Discovery Professionals

Introduction

1-(Aminomethyl)-8-iodonaphthalene is a unique peri-substituted naphthalene derivative with significant potential in medicinal chemistry and materials science. The rigid naphthalene scaffold, combined with the reactive iodo group and the flexible aminomethyl moiety, presents a compelling template for designing novel therapeutic agents and functional materials. This technical guide provides an in-depth overview of the theoretical and computational methodologies that can be employed to elucidate the structural, electronic, and biological properties of this molecule, thereby accelerating research and development efforts.

Molecular Structure and Conformational Analysis

The spatial arrangement of the aminomethyl and iodo substituents in the peri-positions of the naphthalene ring induces significant steric strain, leading to a distorted geometry. Understanding this structure is paramount for predicting the molecule's reactivity and intermolecular interactions.

Computational Approach: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust quantum mechanical method for predicting the optimized geometry and electronic properties of molecules. For this compound, DFT calculations are crucial for determining bond lengths, bond angles, and dihedral angles that are not readily accessible through experimental techniques alone.

Table 1: Predicted Geometric Parameters for this compound (DFT/B3LYP/6-311G(d,p))

| Parameter | Value |

| C1-C8 Bond Length | 1.43 Å |

| C1-C(CH2NH2) Bond Length | 1.51 Å |

| C8-I Bond Length | 2.10 Å |

| C1-C9-C8 Angle | 125.2° |

| Dihedral Angle (C2-C1-C8-C7) | 15.8° |

Note: These values are representative and would be derived from a specific DFT calculation.

Experimental Protocol: DFT Geometry Optimization

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[1]

-

Basis Set: 6-311G(d,p) for all atoms except iodine, for which a larger basis set with effective core potential (e.g., LANL2DZ) is recommended.

-

Procedure:

-

Construct the initial 3D structure of this compound.

-

Perform a geometry optimization calculation to find the lowest energy conformation.

-

Verify that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation (no imaginary frequencies).

-

Computational Workflow for Geometry Optimization

Caption: A flowchart illustrating the key steps in obtaining the optimized molecular geometry using DFT.

Electronic Properties and Reactivity

The electronic characteristics of this compound, such as its frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP), are critical for understanding its reactivity and potential as a pharmacophore.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap provides insight into the molecule's chemical stability and reactivity.[1]

Table 2: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.4 eV |

| Dipole Moment | 2.5 D |

Note: These values are hypothetical and would be obtained from DFT calculations.

Molecular Electrostatic Potential (MEP)

The MEP map visually represents the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites. For this compound, the MEP would likely show a negative potential around the nitrogen atom of the amino group and a positive potential (a "sigma-hole") on the iodine atom, making it a potential halogen bond donor.

Experimental Protocol: Electronic Properties Calculation

-

Software: Gaussian, ORCA, or similar.

-

Method: Use the optimized geometry from the previous step.

-

Calculations:

-

Perform a single-point energy calculation using the same DFT functional and basis set to obtain HOMO and LUMO energies.

-

Generate the MEP surface by calculating the electrostatic potential at various points on the electron density surface.

-

Conceptual Diagram of Electronic Property Analysis

Caption: Relationship between optimized geometry and the prediction of electronic properties and reactivity.

Spectroscopic Analysis

Computational methods can predict spectroscopic properties, which can then be compared with experimental data to validate the theoretical model.

Vibrational Spectroscopy (FT-IR and Raman)

DFT frequency calculations can predict the vibrational modes of this compound, aiding in the assignment of experimental FT-IR and Raman spectra.

NMR Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, can be used to predict the 1H and 13C NMR chemical shifts, providing a powerful tool for structural elucidation.

Table 3: Predicted vs. Experimental Spectroscopic Data (Hypothetical)

| Technique | Calculated Peak/Shift | Experimental Peak/Shift | Assignment |

| FT-IR | 3350 cm-1 | 3345 cm-1 | N-H stretch |

| FT-IR | 1580 cm-1 | 1575 cm-1 | C=C (aromatic) stretch |

| 1H NMR | 4.2 ppm | 4.1 ppm | -CH2- |

| 13C NMR | 145 ppm | 144 ppm | C-I |

Note: This table illustrates the expected correlation between calculated and experimental data.

Experimental Protocol: Spectroscopic Calculations

-

Software: Gaussian or similar.

-

Method: Use the optimized geometry.

-

Calculations:

-

FT-IR/Raman: Perform a frequency calculation at the same level of theory as the optimization.

-

NMR: Use the GIAO method with a suitable DFT functional (e.g., B3LYP) and basis set.

-

Potential as a Therapeutic Agent: Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This is invaluable in drug discovery for identifying potential biological targets and understanding binding mechanisms.

Hypothetical Target: Serotonin Transporter (SERT)

Given the structural similarity of the aminomethylnaphthalene scaffold to known monoamine reuptake inhibitors, the serotonin transporter (SERT) could be a hypothetical target.

Experimental Protocol: Molecular Docking

-

Software: AutoDock, Glide, or similar docking software.

-

Preparation:

-

Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate the 3D conformer of this compound and assign charges.

-

-

Docking:

-

Define the binding site on the target protein.

-

Run the docking simulation to generate multiple binding poses.

-

-

Analysis:

-

Analyze the predicted binding poses and their corresponding binding energies.

-

Identify key intermolecular interactions (e.g., hydrogen bonds, halogen bonds, pi-stacking).

-

Molecular Docking Workflow

Caption: A simplified workflow for performing molecular docking studies.

Table 4: Hypothetical Molecular Docking Results with SERT

| Parameter | Value |

| Binding Energy | -8.5 kcal/mol |

| Key Interactions | Halogen bond with Ser438, Pi-stacking with Tyr95 |

Note: These results are illustrative of typical outputs from a molecular docking study.